molecular formula C3H6N4S2 B15131828 6-Amino-1,3,5-triazinane-2,4-dithione

6-Amino-1,3,5-triazinane-2,4-dithione

Cat. No.: B15131828
M. Wt: 162.2 g/mol
InChI Key: NHWUDRHXQBRJGE-UHFFFAOYSA-N
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Description

6-Amino-1,3,5-triazinane-2,4-dithione is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3,5-triazinane-2,4-dithione typically involves the reaction of thiourea with formaldehyde and ammonia. This reaction proceeds through a cyclization process, forming the triazine ring with dithione functionalities. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are usually sufficient.

    Solvent: Aqueous or alcoholic solvents are commonly used.

    Catalysts: Acidic or basic catalysts can be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3,5-triazinane-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include substituted triazines, sulfoxides, sulfones, and thioethers. These products have significant applications in pharmaceuticals and materials science.

Scientific Research Applications

6-Amino-1,3,5-triazinane-2,4-dithione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and antiviral properties.

    Industry: Utilized in the production of polymers, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1,3,5-triazinane-2,4-dithione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3,5-triazine-2,4-dithione
  • 1,3,5-Triazine-2,4-dithione
  • 6-Amino-1,3,5-triazine-2,4-diol

Uniqueness

6-Amino-1,3,5-triazinane-2,4-dithione is unique due to its specific arrangement of nitrogen and sulfur atoms within the triazine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C3H6N4S2

Molecular Weight

162.2 g/mol

IUPAC Name

6-amino-1,3,5-triazinane-2,4-dithione

InChI

InChI=1S/C3H6N4S2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9)

InChI Key

NHWUDRHXQBRJGE-UHFFFAOYSA-N

Canonical SMILES

C1(NC(=S)NC(=S)N1)N

Origin of Product

United States

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